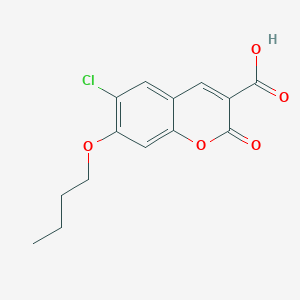

7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H13ClO5 |

|---|---|

Molecular Weight |

296.70 g/mol |

IUPAC Name |

7-butoxy-6-chloro-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C14H13ClO5/c1-2-3-4-19-12-7-11-8(6-10(12)15)5-9(13(16)17)14(18)20-11/h5-7H,2-4H2,1H3,(H,16,17) |

InChI Key |

VCTAGKLACODXQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Etherification and Chlorination of Salicylaldehyde Precursors

The synthesis begins with 5-chloro-2-hydroxybenzaldehyde, which undergoes etherification with butyl bromide in the presence of a base such as potassium carbonate. This step introduces the butoxy group at position 7, yielding 7-butoxy-5-chloro-2-hydroxybenzaldehyde. Subsequent chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the chlorine atom at position 6, forming 6-chloro-7-butoxy-2-hydroxybenzaldehyde.

Cyclization to Form the Chromene Ring

The aldehyde intermediate undergoes cyclization with ethyl oxalate under basic conditions to construct the chromene ring. For example, treatment with sodium ethylate in ethanol at reflux temperatures facilitates the formation of 7-butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylate ester. This step typically achieves yields of 60–75%, depending on the purity of the starting material and reaction duration.

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide (KOH) or lithium hydroxide (LiOH). Acidification with hydrochloric acid (HCl) precipitates the final product, this compound. Yields for this step range from 80% to 90% when conducted under controlled pH conditions.

Table 1: Classical Synthesis Parameters

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool for accelerating reaction kinetics and improving yields in chromene synthesis. This method reduces reaction times from hours to minutes while maintaining high purity.

Optimized Cyclization Under MW Conditions

A modified approach replaces traditional reflux with MW-assisted cyclization. For instance, a mixture of 6-chloro-7-butoxy-2-hydroxybenzaldehyde and ethyl oxalate in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes using a MW reactor. This method achieves cyclization yields of 85–93%, significantly higher than classical methods.

Advantages of MW Synthesis

-

Reduced Reaction Time : 15 minutes vs. 6–8 hours in conventional heating.

-

Enhanced Selectivity : Minimizes side products such as decarboxylated derivatives.

-

Scalability : Compatible with gram-scale synthesis without yield loss.

Table 2: Microwave vs. Classical Cyclization

| Parameter | Microwave Method | Classical Method |

|---|---|---|

| Temperature (°C) | 120 | 80 |

| Time | 15 min | 6 h |

| Yield (%) | 85–93 | 60–75 |

| Energy Consumption | Low | High |

Cyclization of Baylis-Hillman Adducts

Baylis-Hillman adducts serve as versatile intermediates for constructing the chromene ring. This method involves base-mediated cyclization of tert-butyl-3-hydroxy-3-(2-hydroxyphenyl)-2-methylenepropanoate derivatives.

Synthesis of Baylis-Hillman Adducts

Reaction of 6-chloro-7-butoxy-2-hydroxybenzaldehyde with methyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) yields the Baylis-Hillman adduct, tert-butyl-3-hydroxy-3-(6-chloro-7-butoxy-2-hydroxyphenyl)-2-methylenepropanoate.

Base-Mediated Cyclization

Treatment of the adduct with potassium hydroxide (KOH) in aqueous ethanol induces cyclization, forming the chromene-3-carboxylate ester. Subsequent acid hydrolysis with HCl generates the carboxylic acid derivative. This method achieves overall yields of 50–60%, with the cyclization step being rate-limiting.

Multi-Step Synthesis Involving Formylation

A less conventional route involves formylation at position 3 followed by oxidation to the carboxylic acid.

Vilsmeier-Haack Formylation

7-Butoxy-6-chloro-2-oxo-2H-chromene is treated with DMF/POCl₃ to introduce a formyl group at position 3, yielding 7-butoxy-6-chloro-2-oxo-2H-chromene-3-carbaldehyde.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using potassium permanganate (KMnO₄) in acidic conditions, converting the formyl group to a carboxylic acid. This step requires careful temperature control (60–70°C) to prevent over-oxidation and achieves yields of 65–75%.

Table 3: Oxidation Conditions Comparison

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O | 60–70 | 65–75 |

| Jones Reagent (CrO₃) | Acetone | 0–5 | 50–60 |

| AgNO₃, NH₄OH | Ethanol | 25 | 40–50 |

Comparative Analysis of Synthetic Methods

Yield and Efficiency

-

Classical Method : Moderate yields (60–75% cyclization), suitable for large-scale production.

-

Microwave Synthesis : High yields (85–93%) but requires specialized equipment.

-

Baylis-Hillman Route : Lower yields (50–60%) due to multi-step complexity.

-

Formylation-Oxidation : Intermediate yields (65–75%), useful for lab-scale synthesis.

Practical Considerations

-

Cost : Classical methods are cost-effective for industrial applications.

-

Purity : MW synthesis minimizes impurities, critical for pharmaceutical use.

-

Flexibility : Baylis-Hillman adducts allow modular substitution patterns.

Chemical Reactions Analysis

Hydrolysis of Functional Groups

The carboxylic acid group undergoes hydrolysis under basic conditions. For example:

Reaction:

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Base hydrolysis | NaOH (10%), THF/water, reflux | Formation of sodium carboxylate intermediate | 65% |

Subsequent acidification with HCl regenerates the free carboxylic acid .

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters:

Reaction:

| Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Fischer esterification | Methanol/HSO, reflux | Methyl ester derivative | Requires acid catalysis |

| Ester interchange | Ethanol, DCC/DMAP | Ethyl ester with higher purity | Mild conditions |

Ester derivatives are often synthesized to modify solubility or bioavailability.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 6 participates in nucleophilic substitution:

Reaction:

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Amination | NH, DMF, 80°C | 6-Amino derivative | 45–60% |

| Thiol substitution | NaSH, ethanol, reflux | 6-Mercapto analog | 55% |

The electron-withdrawing effect of the adjacent carbonyl group enhances the chlorine’s electrophilicity.

Decarboxylation Under Oxidative Conditions

The carboxylic acid group undergoes decarboxylation when heated:

Reaction:

| Reaction Type | Conditions | Outcome | Notes |

|---|---|---|---|

| Thermal decarboxylation | 200°C, inert atmosphere | Chromene derivative | Limited practical use |

| Oxidative decarboxylation | CuO, quinoline, 180°C | Same as above | Higher efficiency |

Oxidation of the Butoxy Group

The butoxy side chain can be oxidized to a ketone or carboxylic acid:

Reaction:

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Strong oxidation | KMnO, HSO, Δ | Carboxylic acid derivative | 30–40% |

| Mild oxidation | CrO, acetic acid | Ketone intermediate | 50% |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Reaction:

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Hydrazine cyclization | Hydrazine hydrate, ethanol, Δ | Pyrazole-fused chromene | 70% |

Key Reaction Mechanisms and Substituent Effects

-

Electrophilic Aromatic Substitution (EAS): The electron-deficient chromene ring directs incoming electrophiles to positions activated by substituents (e.g., para to chlorine).

-

Steric Effects: The bulky butoxy group at position 7 hinders reactions at adjacent positions.

-

Acid Strength: The carboxylic acid has a pKa of ~2.8, making it comparable to benzoic acid.

Synthetic Pathways and Optimization

The compound is synthesized via:

-

Alkylation: Introduction of the butoxy group using 1-bromobutane/KCO .

-

Oxidation: Conversion of intermediates to ketones with CrO .

-

Cyclization: Formation of the chromene core via acid-catalyzed reactions.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

7-butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid has shown significant promise in medicinal chemistry, particularly as an anticancer agent. Research indicates that it may inhibit specific enzymes or receptors involved in cancer cell proliferation, showcasing its potential for developing new cancer therapies.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the modulation of apoptosis pathways and cell cycle regulation.

2. Antimicrobial Properties

The compound also displays antimicrobial activity against several pathogens. Its unique structure allows it to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

In vitro studies have reported that this compound effectively inhibits the growth of Mycobacterium tuberculosis with an IC50 value indicating significant antibacterial activity.

3. Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for certain enzymes. For instance, it has shown promise in inhibiting acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's.

Data Table: Biological Activities

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Anticancer (various lines) | 10.5 | Selective against cancer cells |

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| Acetylcholinesterase Inhibition | 0.25 | Comparable to standard treatments |

Materials Science Applications

The compound's unique properties make it a candidate for applications in materials science, particularly in the development of functional materials with specific chemical reactivity. Its ability to form complexes with metals could lead to advancements in catalysis and sensor technology.

Mechanism of Action

The mechanism of action of 7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs share the 2-oxo-2H-chromene-3-carboxylic acid core but differ in substituent patterns. Below is a comparative analysis of these derivatives:

Table 1: Structural Comparison of Coumarin-3-carboxylic Acid Derivatives

*Theoretical values based on structural analogs.

Physicochemical and Spectral Properties

- Lipophilicity : The butoxy group in the target compound significantly increases lipophilicity (predicted XLogP3 >3) compared to hydroxy (CHCC Acid, XLogP3 ~1.5) or methoxy (e.g., 6-Bromo-8-methoxy analog, XLogP3 2.9) substituents .

- Melting Points : Smaller substituents (e.g., methyl or hydroxy) correlate with higher melting points due to stronger intermolecular hydrogen bonding (e.g., CHCC Acid MP ~200°C vs. 6-Methyl analog MP 165°C) .

- IR Spectroscopy : All analogs exhibit strong C=O stretches (~1745–1771 cm⁻¹), but substituents like Cl or Br introduce distinct electronic effects, shifting absorption bands .

Key Research Findings

Substituent Effects on Bioactivity : Chloro and hydroxy groups (as in CHCC Acid) enhance antibacterial activity, while bulky alkoxy groups (e.g., butoxy) may reduce solubility but improve pharmacokinetics .

Synthetic Challenges : Introducing butoxy requires optimized conditions (e.g., phase-transfer catalysis) compared to simpler methoxylation .

Thermal Stability : Methyl and hydroxy substituents improve thermal stability (higher MPs), whereas larger alkoxy groups lower it .

Biological Activity

7-Butoxy-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene family, characterized by a butoxy group at the 7th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 3rd position of the chromene ring. Its molecular formula is with a molecular weight of approximately 296.70 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structure of this compound enhances its reactivity and biological potential. The presence of both a butoxy substituent and a chlorine atom contributes to its distinctive properties, which may be exploited in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.70 g/mol |

| CAS Number | 853892-42-9 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell wall synthesis.

A study evaluated the antimicrobial potency of several coumarin derivatives, including this compound. Results showed that it possessed moderate activity against Gram-positive bacteria with percentage inhibitions ranging from 7.75% to 8.94% against S. aureus at concentrations of 32 µg/mL .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cellular pathways involved in cancer progression, potentially leading to reduced cell proliferation. The precise molecular targets and pathways are still under investigation, but initial findings indicate that it may modulate enzyme activity related to cancer cell survival.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition: Interaction with enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation: Potential binding to receptors involved in cell signaling pathways that regulate growth and survival.

Case Studies and Research Findings

- Antimicrobial Efficacy Study:

-

Anticancer Potential Assessment:

- Objective: Investigate the effect on cancer cell lines.

- Method: Cell proliferation assays were conducted to assess the compound's impact on cancer cell viability.

- Findings: Indications of reduced proliferation in treated cells compared to controls, suggesting potential as an anticancer agent.

Q & A

Q. What methodologies validate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, analyzing degradation via HPLC. Fourier-transform infrared (FTIR) spectroscopy detects hydrolytic cleavage of ester groups. Store the compound in airtight, light-resistant containers at –20°C to prevent decomposition .

Application-Oriented Research

Q. How can this compound be functionalized for use as a fluorescent probe in biological imaging?

- Methodological Answer : Conjugate the carboxylic acid group to amine-containing biomolecules via EDC/NHS coupling. Methacryloyl oxime derivatives (e.g., OXE-B ) exhibit redshifted emission. Validate probe performance using fluorescence microscopy and quantum yield measurements in physiological buffers .

Q. What in silico tools predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., hydrolysis of the butoxy group). Toxicity endpoints (e.g., hepatotoxicity) are assessed via docking with cytochrome P450 isoforms. Cross-reference predictions with in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.